REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH:4]=[C:3]1[C:12](Cl)=[O:13].[OH-].[NH4+:16]>>[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH:4]=[C:3]1[C:12]([NH2:16])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
O=C1C(=COC2=C1C=CC=C2)C(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gradually separated
|
Type
|
FILTRATION
|
Details
|
After 15 min. the solid was filtered
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
Two recrystallizations from 2-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=COC2=C1C=CC=C2)C(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |